molecular formula C8H18N2O3 B8017564 (R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate

(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate

Cat. No.: B8017564
M. Wt: 190.24 g/mol
InChI Key: PCTCLLZTTRWASL-ZCFIWIBFSA-N
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Description

®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is a chemical compound with the molecular formula C8H18N2O3 It is a derivative of carbamate and contains a tert-butyl group, an amino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method is the reaction of tert-butyl carbamate with ®-2-amino-3-hydroxypropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-hydroxypropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine

In medicine, ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals. It may also find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The tert-butyl group may provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-hydroxybutanoic acid: An α-amino acid with similar functional groups.

    tert-Butyl (3-amino-2-hydroxypropyl)carbamate: A closely related compound with slight structural differences.

Uniqueness

®-tert-Butyl 2-amino-3-hydroxypropylcarbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCLLZTTRWASL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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